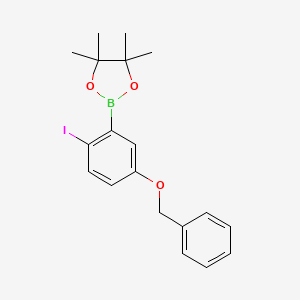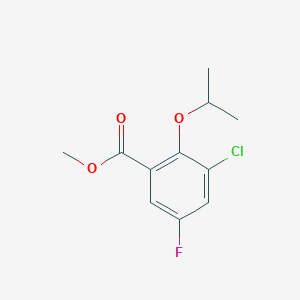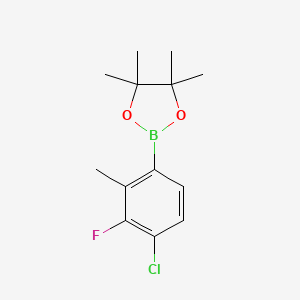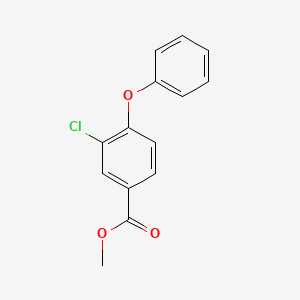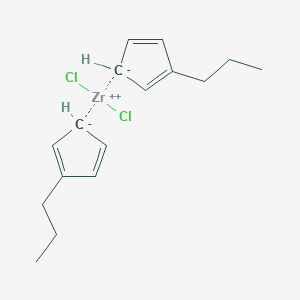
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride is an organometallic compound that features zirconium as its central metal atom This compound is part of the metallocene family, which is characterized by the presence of cyclopentadienyl ligands bound to a metal center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride typically involves the reaction of zirconium tetrachloride with n-propylcyclopentadienyl ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction can be represented as follows:
ZrCl4+2(C5H4C3H7)→(C5H4C3H7)2ZrCl2
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure conditions. The use of solvents such as toluene or hexane is common to facilitate the reaction and purification processes.
化学反应分析
Types of Reactions
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Substitution reactions typically involve the use of Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO_2)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various organozirconium compounds
科学研究应用
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into its potential use in targeted drug delivery systems.
Industry: It is used in the production of advanced materials, including high-performance polymers and composites.
作用机制
The mechanism by which bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride exerts its effects involves the coordination of the cyclopentadienyl ligands to the zirconium center. This coordination stabilizes the metal center and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as polymerization or biological imaging.
相似化合物的比较
Similar Compounds
- Bis-(n-propylcyclopentadienyl)-magnesium
- Bis-(n-propylcyclopentadienyl)-iron
- Bis-(n-propylcyclopentadienyl)-nickel
Uniqueness
Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride is unique due to its high stability and reactivity, making it an effective catalyst in various chemical reactions. Its ability to form stable complexes with a wide range of ligands also sets it apart from similar compounds.
属性
IUPAC Name |
dichlorozirconium(2+);2-propylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.2ClH.Zr/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWPSLYHSPHMNT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C[CH-]C=C1.CCCC1=C[CH-]C=C1.Cl[Zr+2]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
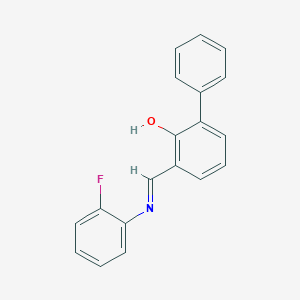
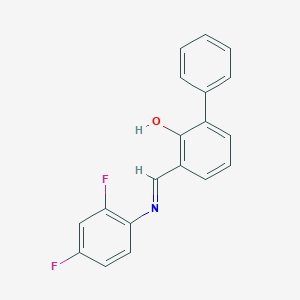
![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)
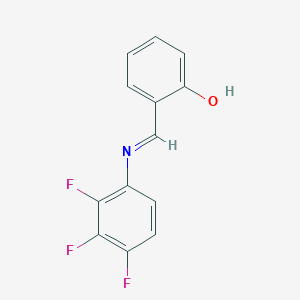
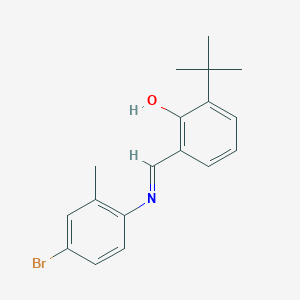
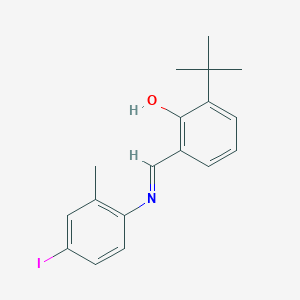
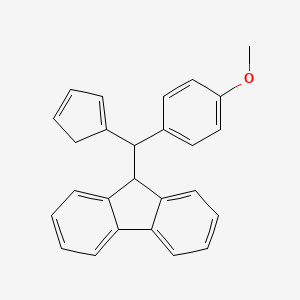
![Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
